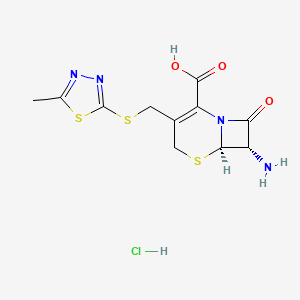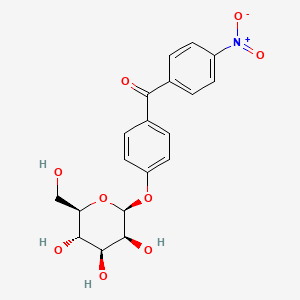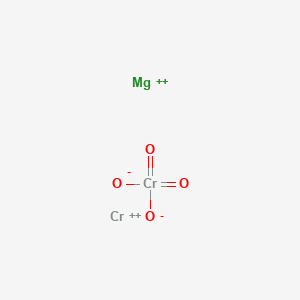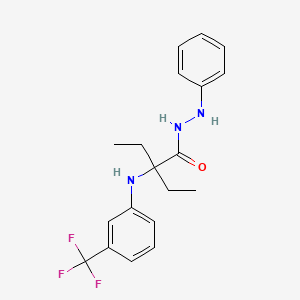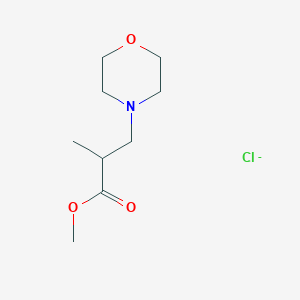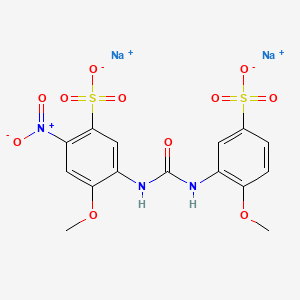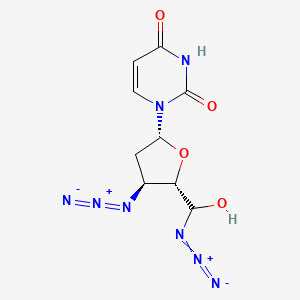
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is a synthetic compound belonging to the class of tetrahydro-β-carbolines. These compounds are known for their diverse biological activities, including potential anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexylamine with a suitable indole derivative, followed by cyclization and subsequent reduction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base
Major Products
The major products formed from these reactions include various substituted tetrahydro-β-carbolines, which can exhibit different biological activities .
Scientific Research Applications
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential anti-cancer properties and effects on cellular pathways.
Medicine: Investigated for its role as an estrogen receptor modulator in cancer treatment
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as estrogen receptors. It modulates these receptors, leading to changes in gene expression and inhibition of cancer cell proliferation. Molecular docking studies have shown that the compound binds to the active site of these receptors, stabilizing their inactive form .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: Another related compound used in the study of neurodegenerative diseases.
Uniqueness
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is unique due to its specific hexyl substitution, which enhances its binding affinity to estrogen receptors and increases its anti-cancer activity .
Properties
CAS No. |
87820-22-2 |
|---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-hexyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C17H24N2O/c1-2-3-4-5-6-16-17-13(9-10-18-16)14-11-12(20)7-8-15(14)19-17/h7-8,11,16,18-20H,2-6,9-10H2,1H3 |
InChI Key |
TURFXMDWYBSQOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


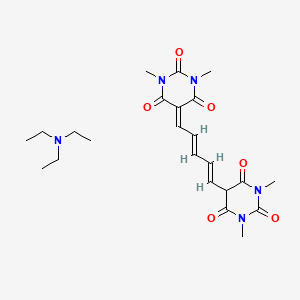
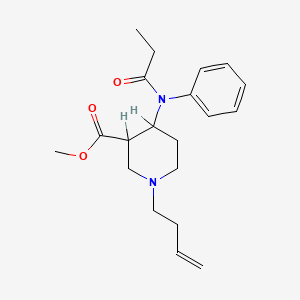
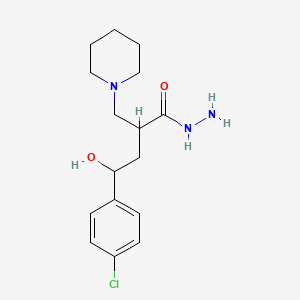
![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12725026.png)
![2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate](/img/structure/B12725027.png)


